molecular formula C6H12ClNO4 B2616780 (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride CAS No. 2416219-16-2

(3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride

Cat. No. B2616780
CAS RN: 2416219-16-2
M. Wt: 197.62
InChI Key: YGJXQYYVIVJLFV-XINAWCOVSA-N
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Description

“(3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2416219-16-2 . It has a molecular weight of 197.62 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds often involves the use of metal chloride as a catalyst in a suitable solvent . Amino acid and hydrogen chloride are converted into an amino acid hydrochloride salt, which is then esterified at a reflux temperature with phenmethylol . After the reaction is complete, the reaction liquid is filtered to remove the catalyst, and low-boiling-point substances are removed under low pressure . The target product is obtained through recrystallization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO4.ClH/c8-4-3-7-2-1-6(4,11)5(9)10;/h4,7-8,11H,1-3H2,(H,9,10);1H/t4-,6+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 197.62 .

Scientific Research Applications

Utilization in Chiral Compound Synthesis

New chiral bicyclic 3-hydroxypiperidines have been synthesized from β-amino alcohols, showcasing the potential of (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid derivatives in the synthesis of complex chiral structures. This research highlights the high diastereoselectivity in the ring expansion process, providing valuable insights for the synthesis of chiral piperidine derivatives, which are significant in the development of new pharmaceuticals and materials (Wilken et al., 1997).

Pathway to Synthesize 3-Hydroxypipecolic Acids

The stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids has been achieved, leveraging D-serine as a chiral template. This approach underscores the potential of utilizing (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid derivatives in synthesizing nonproteinogenic cyclic alpha-amino acids, which are crucial components in numerous natural and synthetic compounds with medicinal relevance (Liang & Datta, 2005).

Advancements in GABA Agonists

Research into hydroxy- and amino-substituted piperidinecarboxylic acids, including (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid derivatives, has provided insights into their role as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. These compounds offer a promising avenue for the development of new therapeutic agents targeting GABAergic systems, which are central to various neurological disorders (Jacobsen et al., 1982).

Lipase-Catalyzed Enantiomer Separation

The lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile has demonstrated an efficient method to synthesize enantiomerically pure compounds, including (R)-GABOB and (R)-Carnitine Hydrochloride. This research underscores the significance of (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid derivatives in the enantioselective synthesis of biologically active compounds (Kamal, Khanna, & Krishnaji, 2007).

Antimicrobial Activity of Pyridonecarboxylic Acids

The synthesis and evaluation of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, including structures related to (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid, have provided valuable insights into the development of novel antibacterial agents. This research contributes to the understanding of the structure-activity relationships necessary for designing effective antimicrobial compounds (Egawa et al., 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(3R,4S)-3,4-dihydroxypiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c8-4-3-7-2-1-6(4,11)5(9)10;/h4,7-8,11H,1-3H2,(H,9,10);1H/t4-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBCOEXSORCNCA-MYSBMPOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(C(=O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@]1(C(=O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride

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